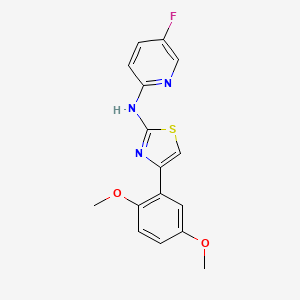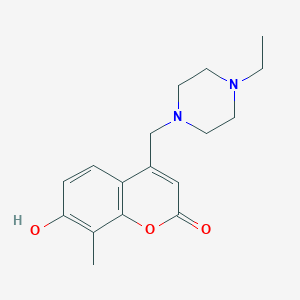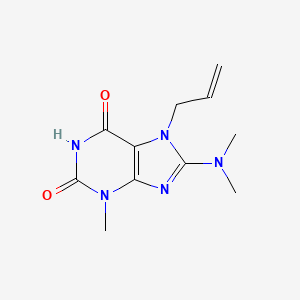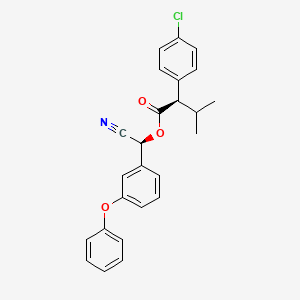![molecular formula C13H20ClNO3S B2844981 4-氨基-4-[(2-甲氧基苯基)甲基]-1lambda(6)-噻烷-1,1-二酮盐酸盐 CAS No. 2197062-55-6](/img/structure/B2844981.png)
4-氨基-4-[(2-甲氧基苯基)甲基]-1lambda(6)-噻烷-1,1-二酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride, also known as 4-AMM-1,1-dione hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a water-soluble compound that has been used as a reagent in various laboratory experiments. This compound has been studied extensively in recent years and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride:
Pharmaceutical Development
This compound is explored for its potential in pharmaceutical development due to its unique chemical structure. It can serve as a precursor or intermediate in the synthesis of various therapeutic agents. Its structural features allow for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .
Antiviral Research
Research has shown that compounds with similar structures exhibit significant antiviral activities. This compound is being investigated for its potential to inhibit viral replication, making it a candidate for developing treatments against viral infections such as influenza and other respiratory viruses .
Cancer Treatment
The compound’s ability to interfere with cellular processes makes it a subject of interest in cancer research. It is being studied for its potential to inhibit the growth of cancer cells and induce apoptosis (programmed cell death), which is crucial for developing new cancer therapies .
Neuroprotective Agents
Due to its structural properties, this compound is being researched for its neuroprotective effects. It may help in protecting neurons from damage caused by oxidative stress and other neurotoxic factors, which is valuable in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antibacterial Applications
The compound is also being explored for its antibacterial properties. It has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Research
Inflammation is a common underlying factor in many chronic diseases. This compound is being studied for its anti-inflammatory properties, which could lead to new treatments for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Catalysis
In the field of catalysis, this compound is being investigated for its ability to act as a catalyst in chemical reactions. Its structure allows it to facilitate various chemical transformations, which is important for developing more efficient and sustainable chemical processes.
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Molbank Springer Springer De Gruyter Molbank Springer : Springer : De Gruyter
属性
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.ClH/c1-17-12-5-3-2-4-11(12)10-13(14)6-8-18(15,16)9-7-13;/h2-5H,6-10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBMATJLRCDBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCS(=O)(=O)CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)

![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)
![4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2844905.png)
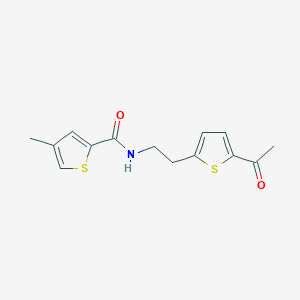
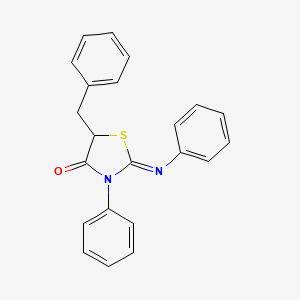
![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)
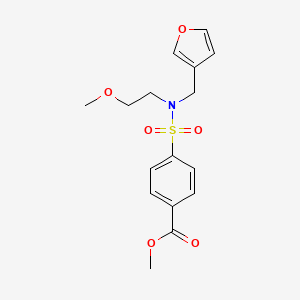
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)

